2-methyl-N-(2,2,2-trichloro-1-phenoxyethyl)propanamide
Overview
Description
2-methyl-N-(2,2,2-trichloro-1-phenoxyethyl)propanamide is a chemical compound with the molecular formula C16H14Cl3NO2 It is known for its unique structure, which includes a trichloro-substituted phenoxyethyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2,2,2-trichloro-1-phenoxyethyl)propanamide typically involves the reaction of 2-methylpropanamide with 2,2,2-trichloro-1-phenoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2,2,2-trichloro-1-phenoxyethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The trichloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-methyl-N-(2,2,2-trichloro-1-phenoxyethyl)propanamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme activity or protein interactions.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It can be utilized in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2,2,2-trichloro-1-phenoxyethyl)propanamide involves its interaction with specific molecular targets. The trichloro group and phenoxyethyl moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(2,2,2-trichloro-1-(4-methoxy-phenoxy)ethyl)propanamide
- 2-methyl-N-(2,2,2-trichloro-1-(2,4-dichloro-phenoxy)ethyl)propanamide
- 2-methyl-N-[(1R)-2,2,2-trichloro-1-phenoxyethyl]benzamide
Uniqueness
2-methyl-N-(2,2,2-trichloro-1-phenoxyethyl)propanamide is unique due to its specific substitution pattern and the presence of the trichloro group This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications
Properties
IUPAC Name |
2-methyl-N-(2,2,2-trichloro-1-phenoxyethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl3NO2/c1-8(2)10(17)16-11(12(13,14)15)18-9-6-4-3-5-7-9/h3-8,11H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVWFACCXYTVLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C(Cl)(Cl)Cl)OC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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